1-(1-Methoxycyclohexyl)ethan-1-one
Description
1-(1-Methoxycyclohexyl)ethan-1-one is a cyclohexane-derived ketone featuring a methoxy substituent at the 1-position of the cyclohexyl ring and an acetyl group. This compound is structurally characterized by its alicyclic framework, where the methoxy group introduces steric and electronic effects that influence its reactivity and physical properties.
Properties
IUPAC Name |
1-(1-methoxycyclohexyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(10)9(11-2)6-4-3-5-7-9/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEJUKAXHIUTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Methoxycyclohexyl)ethan-1-one can be achieved through several routes. One common method involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form the methoxy derivative . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
1-(1-Methoxycyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Methoxycyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methoxycyclohexyl)ethan-1-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific context of its use and the biological system involved .
Comparison with Similar Compounds
Methoxy vs. Hydroxy Substituents
- 1-(1-Hydroxycyclohexyl)ethan-1-one (CAS 1123-27-9): Replacing the methoxy group with a hydroxy substituent increases polarity, enabling hydrogen bonding. This likely enhances solubility in polar solvents (e.g., water or alcohols) compared to the methoxy analog.
- Synthetic Yield : Hydroxy-substituted analogs often require protective group strategies during synthesis, which can reduce yields. For example, 1-cyclohexyl-2-(phenylthio)ethan-1-one (52.4% yield, ) suggests moderate efficiency in similar frameworks.
Methoxy vs. Alkyl Substituents
- 1-(1-Methylcyclohexyl)ethan-1-one (CAS 2890-62-2): The methyl group is less polar than methoxy, reducing solubility in polar solvents. Methyl substituents may also increase steric hindrance, affecting reaction kinetics in nucleophilic additions or condensations .
Saturated vs. Unsaturated Cyclohexyl Rings
- 1-(3-Methylcyclohex-3-en-1-yl)ethan-1-one (CAS 41723-53-9): The cyclohexene ring introduces unsaturation, increasing reactivity toward electrophilic additions (e.g., hydrogenation or Diels-Alder reactions). This contrasts with the saturated cyclohexyl ring in 1-(1-methoxycyclohexyl)ethan-1-one, which is more stable under oxidative conditions .
Aromatic vs. Alicyclic Derivatives
- 1-(3-Phenoxyphenyl)ethan-1-one (CAS 32852-92-9): The aromatic phenoxy group enhances resonance stabilization, making this compound more resistant to nucleophilic attacks compared to alicyclic derivatives. Such aromatic ketones are often used in UV-stabilizers or pharmaceutical intermediates .
- 1-(Benzo[d]imidazol-2-yl)ethan-1-one : Heterocyclic derivatives exhibit distinct biological activities, such as antimicrobial properties (), whereas alicyclic ketones like 1-(1-methoxycyclohexyl)ethan-1-one may prioritize synthetic versatility over bioactivity .
Table 1: Key Properties of Selected Analogous Compounds
*Inferred from analogous procedures in and .
Biological Activity
1-(1-Methoxycyclohexyl)ethan-1-one, also known as 15174-91-1, is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.23 g/mol. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activity and interactions with biological systems. This article delves into the biological activity of this compound, discussing its mechanisms of action, relevant case studies, and research findings.
The compound exhibits a ketone functional group, which is known for its reactivity in biological systems. The methoxy group attached to the cyclohexyl moiety may influence its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | 1-(1-methoxycyclohexyl)ethanone |
| InChI Key | ISEJUKAXHIUTME-UHFFFAOYSA-N |
The exact mechanism of action for 1-(1-Methoxycyclohexyl)ethan-1-one remains largely unexplored in the literature. However, as a ketone, it is hypothesized that it may interact with various enzymes or receptors, potentially affecting metabolic pathways or signaling cascades in cells. The compound's structure suggests that it could engage in hydrogen bonding or hydrophobic interactions with target proteins.
Biological Activity
Research into the biological activity of 1-(1-Methoxycyclohexyl)ethan-1-one is limited but indicates potential applications in pharmacology:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 1-(1-Methoxycyclohexyl)ethan-1-one may exhibit antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic enzymes.
- Cytotoxicity : Some analogs have shown cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy. Further studies are needed to elucidate these effects specifically for this compound.
Case Studies and Research Findings
While specific case studies on 1-(1-Methoxycyclohexyl)ethan-1-one are scarce, related research provides insights into its potential:
- Study on Structural Analogues : Research on structurally similar compounds has demonstrated significant activity against various cancer cell lines. For instance, compounds with similar ketone structures have been shown to induce apoptosis in cancer cells through mitochondrial pathways .
- Biochemical Pathway Interaction : Investigations into related compounds indicate that they may modulate signaling pathways involved in inflammation and cellular stress responses. This suggests that 1-(1-Methoxycyclohexyl)ethan-1-one could have similar effects .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential disruption of bacterial membranes; requires further investigation. |
| Cytotoxicity | Induces apoptosis in cancer cell lines; specific studies needed for confirmation. |
| Signaling Modulation | Possible interaction with inflammatory pathways; analogs show promise. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
